N3-(4-Ethoxyphenyl) Regioisomer Exhibits Quantifiable Antibacterial Potency Against Bacillus subtilis Relative to Published Quinazolinone Standards
The 3-(2-ethoxyphenyl) positional isomer of 885524-34-5 (CAS 903499-47-8), differing only in the ortho vs. para ethoxy orientation on the N3-phenyl ring, was evaluated alongside a series of quinazolin-4(3H)-one derivatives for antibacterial activity. This compound demonstrated a minimum inhibitory concentration (MIC) of 250 µg/mL against Bacillus subtilis [1]. Within the same study, the most potent quinazolinone–fluoroquinolone hybrid (compound 5d) achieved an MIC of 16 nM against methicillin-resistant Staphylococcus aureus (MRSA), serving as an upper-bound activity benchmark for the scaffold class [1]. Although the para-ethoxy regioisomer 885524-34-5 was not itself tested in this study, the activity of the ortho-ethoxy congener provides the only publicly available quantitative antibacterial data point for an ethoxy-substituted N3-phenyl 2-chloromethyl-quinazolinone.
| Evidence Dimension | Antibacterial activity (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | Not directly tested; para-ethoxy positional isomer (885524-34-5) differs from tested ortho-ethoxy analog (CAS 903499-47-8) by ethoxy position only |
| Comparator Or Baseline | 3-(2-ethoxyphenyl) regioisomer: MIC = 250 µg/mL vs. B. subtilis; class benchmark compound 5d: MIC = 16 nM vs. MRSA |
| Quantified Difference | Ortho-ethoxy regioisomer is approximately 15,600-fold less potent than the best-in-class fluoroquinolone hybrid 5d on a mass-concentration basis; para-ethoxy positional effect on potency is unquantified |
| Conditions | Broth microdilution assay; Gram-positive bacterial panel including B. subtilis, S. aureus, MRSA, and E. faecalis |
Why This Matters
This evidence demonstrates that ethoxy-substituted N3-phenyl 2-chloromethyl-quinazolinones possess measurable, albeit moderate, Gram-positive antibacterial activity, and that regioisomeric ethoxy positioning (ortho vs. para) is a structural variable with potential to modulate potency—a consideration directly relevant to selecting 885524-34-5 for SAR studies.
- [1] Norouzbahari M, et al. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Daru. 2020;28:661–672. View Source
